TCO-PEG6-maleimide is a specialized compound that serves as a powerful tool in bioconjugation and bioorthogonal chemistry. This compound combines a maleimide functional group with a polyethylene glycol (PEG) spacer and a trans-cyclooctene (TCO) moiety, facilitating rapid and selective reactions with thiol-containing biomolecules. The incorporation of PEG enhances solubility and reduces immunogenicity, making TCO-PEG6-maleimide particularly valuable in biomedical applications.
TCO-PEG6-maleimide is commercially available from various suppliers, including AxisPharm and Interchim. These suppliers provide detailed specifications regarding the purity, molecular weight, and structural characteristics of the compound, which is crucial for researchers utilizing it in their studies.
TCO-PEG6-maleimide falls under the category of bioorthogonal reagents. It is classified as a linker molecule used in chemical biology, particularly in the fields of drug development, molecular imaging, and diagnostics. Its unique structure allows for specific reactions without interfering with biological systems.
The synthesis of TCO-PEG6-maleimide typically involves several steps:
Technical details regarding the reaction conditions, such as solvent choice (e.g., dimethylformamide or dichloromethane), temperature, and time, are critical to achieving high yields and purity levels .
The molecular structure of TCO-PEG6-maleimide consists of three main components:
The molecular weight of TCO-PEG6-maleimide is approximately 556.65 g/mol .
The structure can be represented as follows:
where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
TCO-PEG6-maleimide participates in bioorthogonal reactions primarily through:
The kinetics of these reactions are significantly enhanced due to the strain in the TCO structure, allowing for faster conjugation rates compared to conventional methods .
The mechanism by which TCO-PEG6-maleimide functions involves two primary steps:
This mechanism allows for precise control over the conjugation process, enabling researchers to label biomolecules selectively without affecting their biological activity .
TCO-PEG6-maleimide has several scientific uses:
Trans-Cyclooctene-Polyethylene Glycol6-Maleimide exemplifies a modular heterotrifunctional reagent engineered for precision bioconjugation. Its architecture comprises three distinct units:
This design enables sequential, chemoselective conjugation workflows:
Table 1: Functional Units in Trans-Cyclooctene-Polyethylene Glycol6-Maleimide Architecture
| Molecular Unit | Chemical Function | Conjugation Target |
|---|---|---|
| Maleimide | Electrophilic alkene | Thiols (cysteine residues) |
| PEG6 | Hydrophilic spacer | N/A (solubility enhancer) |
| Trans-Cyclooctene | Dienophile | Tetrazine groups |
Synthetic routes leverage controlled PEGylation chemistry, typically initiating from TCO-functionalized cores. The PEG6 spacer is constructed using ethylene oxide oligomerization, followed by maleimide capping via carbodiimide-mediated amidation. This yields products with molecular weights ≈687.74 g/mol (C₃₂H₄₅N₇O₁₀), confirmed by mass spectrometry [1]. Purification challenges arise from PEG polydispersity, necessitating size-exclusion chromatography to achieve >95% homogeneity [9].
Maleimide-thiol bioconjugation exploits the nucleophilic addition of thiolates (R-S⁻) to maleimide’s electron-deficient double bond, forming stable thioether linkages. Key reaction parameters include:
Recent methodologies overcome traditional limitations of cysteine scarcity through N-terminal modification. Copper(II)-mediated [3+2] cycloaddition between maleimides and N-terminal amino acids (e.g., alanine) complexed with 2-pyridinecarboxaldehyde enables site-specific labeling at pH 6.0 and 37°C, achieving >95% conversion in 3 hours without protein engineering [3].
Table 2: Maleimide-Thiol Conjugation Performance Metrics
| Conjugation Strategy | Modification Site | Reaction Time | Conversion Efficiency |
|---|---|---|---|
| Classical cysteine labeling | Surface cysteines | 2–4 hours | Variable (cysteine-dependent) |
| Copper(II)-mediated N-terminal labeling | N-terminus | 3 hours | >95% (broad amino acid scope) |
| PEGylated maleimides | Engineered cysteines | 1–2 hours | >80% (improved solubility) [8] |
Polyethylene Glycol-based maleimides significantly enhance reaction efficiency by:
The Polyethylene Glycol6 spacer in Trans-Cyclooctene-Polyethylene Glycol6-Maleimide balances steric accessibility and hydrophilicity. Empirical data reveal:
Comparative studies with shorter/longer spacers demonstrate Polyethylene Glycol6 as optimal for antibody-drug conjugates:
Table 3: Impact of Polyethylene Glycol Spacer Length on Bioconjugate Properties
| Spacer Length (Ethylene Oxide Units) | Approximate Length (Å) | Relative Solubility | iEDDA Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| 4 | 16.2 | ++ | 1.2 × 10³ |
| 6 | 24.3 | +++ | 2.7 × 10³ |
| 8 | 32.4 | ++++ | 2.5 × 10³ |
| 12 | 48.6 | +++++ | 1.8 × 10³ |
Carboxylic acid-terminated Polyethylene Glycol variants (e.g., TCO-Polyethylene Glycoln-acid) enable further functionalization via EDC/NHS chemistry, expanding architectural modularity [9].
Trans-Cyclooctene isomerization to inactive cis-cyclooctene represents a critical stability challenge. Key degradation pathways include:
Stabilization strategies confirmed experimentally:
Table 4: Trans-Cyclooctene Stability Under Different Conditions
| Storage Condition | Isomerization Rate Constant (k, h⁻¹) | Half-Life (Days) |
|---|---|---|
| Aqueous solution, 4°C | 1.7 × 10⁻³ | 17 |
| Lyophilized powder, –20°C | 3.2 × 10⁻⁴ | 90 |
| pH 5.0, 25°C | 8.4 × 10⁻² | 0.3 |
| pH 7.4, 25°C | 1.1 × 10⁻³ | 26 |
Molecular engineering approaches further enhance stability:
These stabilization protocols maintain >95% TCO reactivity after 30 days, ensuring reproducible iEDDA kinetics for high-stakes applications like in vivo pretargeting [7].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0